![molecular formula C13H26N2O2 B1283690 tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate CAS No. 904817-67-0](/img/structure/B1283690.png)
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
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Overview
Description
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is often used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method includes the reaction of 1-(aminomethyl)cycloheptane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Chemical Reactions Analysis
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Scientific Research Applications
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate can be compared with other similar compounds such as:
- tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
- tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate
- tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
These compounds share similar structural features but differ in the size and shape of the cycloalkyl ring, which can influence their reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(10-14)8-6-4-5-7-9-13/h4-10,14H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBSPVFWOQBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587725 |
Source
|
Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-67-0 |
Source
|
Record name | tert-Butyl [1-(aminomethyl)cycloheptyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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